

# ONO-2745 (Remimazolam): A Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

ONO-2745, also known as remimazolam (and formerly CNS 7056), is an ultra-short-acting intravenous benzodiazepine sedative/anesthetic. Its mechanism of action is centered on the positive allosteric modulation of the y-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This guide provides a comprehensive overview of the core pharmacology of ONO-2745, including its molecular interactions, pharmacokinetic profile, and key experimental data.

## Core Mechanism of Action: GABA-A Receptor Modulation

ONO-2745 is a positive allosteric modulator of the GABA-A receptor.[1][2] Unlike direct agonists, ONO-2745 does not activate the receptor itself but enhances the effect of the endogenous ligand, GABA.[3] This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and, consequently, neuronal inhibition. This widespread inhibition in the central nervous system manifests as sedation, anxiolysis, and anesthesia.

The binding site for benzodiazepines, including ONO-2745, on the GABA-A receptor is distinct from the GABA binding site. It is located at the interface of the  $\alpha$  and  $\gamma$  subunits of the receptor



complex. ONO-2745, like other benzodiazepines, increases the frequency of the chloride channel opening in the presence of GABA.

## **Signaling Pathway**

The signaling pathway of ONO-2745 at the GABA-A receptor is depicted below.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Remimazolam, a short-acting GABA(A) receptor agonist for intravenous sedation and/or anesthesia in day-case surgical and non-surgical procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Remimazolam: pharmacological characteristics and clinical applications in anesthesiology
  PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ONO-2745 (Remimazolam): A Technical Guide on its Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b160304#ono-207-mechanism-of-action]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com